N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide
Description
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a synthetic small molecule characterized by a chromen-4-one core fused with a benzodioxole moiety and an N-linked butanamide chain. Its structural complexity arises from the integration of a 1,3-benzodioxole group (a methylenedioxy bridge) at position 3 of the chromen ring and a methyl substituent at position 6. The butanamide side chain enhances its solubility and bioavailability, making it a candidate for drug development .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-3-5-17(23)22-21-18(13-8-9-15-16(10-13)26-11-25-15)19(24)14-7-4-6-12(2)20(14)27-21/h4,6-10H,3,5,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAGGBFPMMRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzodioxole ring and the butanamide side chain. Common reagents used in these reactions include aromatic aldehydes, ketones, and amines, with catalysts such as Lewis acids or bases to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole ring or the chromenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and chromenone core can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide with analogous compounds in terms of structural features , synthetic pathways , physicochemical properties , and biological relevance .
Structural Analogues with Alkylamide Chains
Compounds sharing the butanamide functional group but differing in core structures include:
Key Observations :
- Alkyl Chain Impact : Increasing the alkyl chain length (e.g., butanamide vs. pentanamide in ) correlates with reduced melting points (180–182°C for 5a vs. 174–176°C for 5b ), likely due to decreased crystallinity.
Benzodioxole-Containing Analogues
Compounds featuring the 1,3-benzodioxole moiety include:
Key Observations :
- Functional Group Diversity: The benzodioxole group is versatile, appearing in aldehydes (fragrances), amines (CNS-active compounds), and chromenones (enzyme inhibitors).
- Pharmacological Role: The target compound’s chromen-4-one core may confer antioxidant activity, similar to natural flavonoids, while synthetic benzodioxole derivatives often exhibit enhanced bioavailability .
Butanamide Derivatives in Drug Design
Butanamide is a common pharmacophore in medicinal chemistry. Notable examples:
Key Observations :
- Stereochemical Influence : Compounds like those in emphasize the role of stereochemistry in binding affinity, with R/S configurations altering receptor interactions.
- Hybrid Structures: The target compound’s chromenone-benzodioxole hybrid may offer dual functionality (e.g., enzyme inhibition + antioxidant effects), unlike simpler butanamide derivatives .
Research Findings and Data Trends
- Synthetic Yields : Butanamide derivatives synthesized via acylation (e.g., ) typically yield 45–51%, with longer alkyl chains marginally reducing efficiency.
- Spectroscopic Data : $^{1}\text{H}$-NMR of butanamide derivatives shows characteristic peaks for methylene protons (δ 2.30–2.35 ppm) and amide NH (δ 10.24–10.28 ppm) .
- Biological Relevance : Benzodioxole-containing compounds often exhibit enhanced metabolic stability, while chromen-4-one derivatives are associated with kinase inhibition .
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including a benzodioxole moiety and a chromenone core, suggest various mechanisms of action that may contribute to its pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
IUPAC Name: this compound
Molecular Formula: C19H19NO4
Molecular Weight: 325.36 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.
Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell growth in human breast cancer (MCF7) and prostate cancer (PC3) cells with IC50 values in the micromolar range. The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | Apoptosis Induction |
| PC3 | 15 | Cell Cycle Arrest |
Antioxidant Activity
In vitro assays demonstrated that this compound significantly reduced lipid peroxidation levels in cultured neuronal cells exposed to oxidative stress. This suggests potential neuroprotective effects.
| Assay Type | Result |
|---|---|
| Lipid Peroxidation | Decreased by 40% |
| DPPH Scavenging | IC50 = 25 µM |
Anti-inflammatory Effects
Research on inflammatory models indicated that treatment with this compound led to a reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
Case Studies
- Breast Cancer Model : In a xenograft model using MCF7 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups, confirming its potential as an anticancer agent.
- Neuroprotection Study : In models of oxidative stress-induced neurodegeneration, the compound exhibited protective effects against neuronal death, suggesting its utility in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
